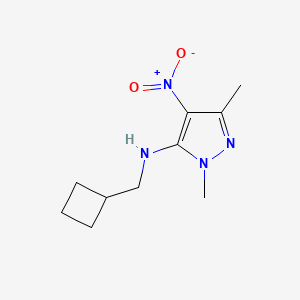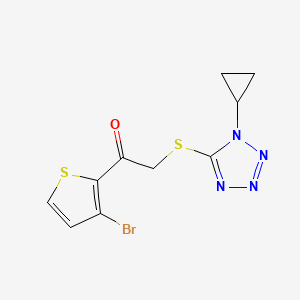
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one is a synthetic organic compound that features a brominated thiophene ring and a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one typically involves multiple steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Tetrazole: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The brominated thiophene and the tetrazole are coupled using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, or the ketone group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dehalogenated thiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene and tetrazole moieties could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromothiophen-2-yl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a methyl group on the tetrazole ring.
Uniqueness
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one is unique due to the combination of a brominated thiophene and a cyclopropyl-substituted tetrazole, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H9BrN4OS2 |
|---|---|
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
1-(3-bromothiophen-2-yl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C10H9BrN4OS2/c11-7-3-4-17-9(7)8(16)5-18-10-12-13-14-15(10)6-1-2-6/h3-4,6H,1-2,5H2 |
Clé InChI |
IFMNRNZMSPVEOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=NN=N2)SCC(=O)C3=C(C=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


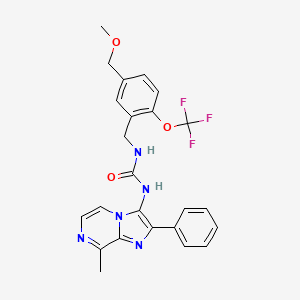
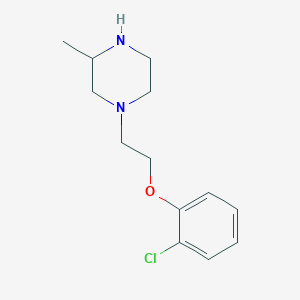
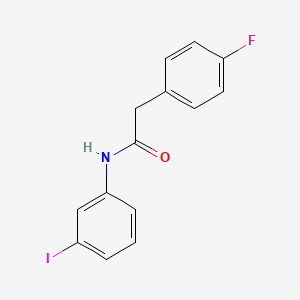

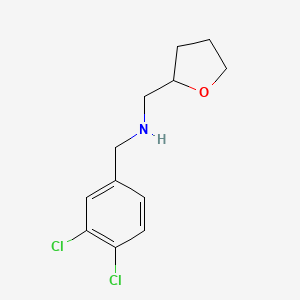
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
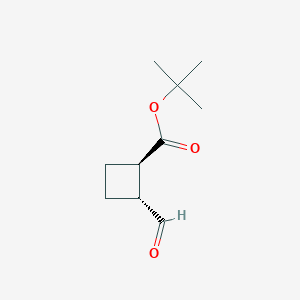
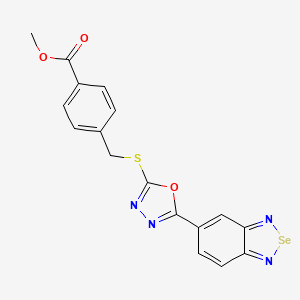
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
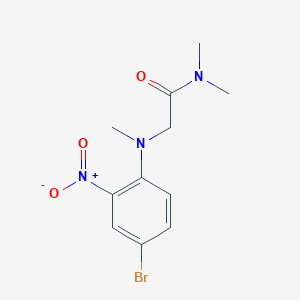

![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
